![molecular formula C7H4F2N2 B2832170 2-Pyridineacetonitrile, 3,5-difluoro- CAS No. 1000557-40-3](/img/structure/B2832170.png)
2-Pyridineacetonitrile, 3,5-difluoro-
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Overview
Description
“2-Pyridineacetonitrile, 3,5-difluoro-” also known as “3,5-Difluoro-2-pyridinecarbonitrile” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 140.09, a density of 1.4±0.1 g/cm3, a boiling point of 187.8±35.0 °C at 760 mmHg, and a melting point of 32-34°C .
Molecular Structure Analysis
The molecular formula of “2-Pyridineacetonitrile, 3,5-difluoro-” is C6H2F2N2 . Unfortunately, the specific molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
“2-Pyridineacetonitrile, 3,5-difluoro-” has a flash point of 67.4±25.9 °C . It is also noted that the presence of fluorine in the compound decreases the thermal stability of the molecular structure .Scientific Research Applications
Catalysis and Organic Synthesis
Alkane Oxidation Catalysis
Non-heme iron(II) complexes incorporating tripodal tetradentate nitrogen ligands, where pyridine and dimethylamine donors are coordinated, demonstrate significant activity and selectivity in the catalysis of alkane oxidation, with cyclohexane as a substrate. These complexes potentially operate via a metal-based oxidation mechanism, emphasizing the role of pyridine donors in tuning the catalytic properties (Britovsek et al., 2005).
Regioselective Synthesis of Pyridines
The regioselective synthesis of 3-(2-hydroxyphenyl)pyridines through the reaction of pyridine N-oxides with silylaryl triflates presents a transition-metal-free, mild route. This process underscores the synthetic utility of pyridine derivatives in constructing complex organic molecules (Raminelli et al., 2006).
Materials Science
- Molecular Magnetism: An unprecedented Ni(II)8Dy(III)8 cluster showcasing an unusual "core-shell" structure was synthesized using 2-pyridinealdoxime, marking the highest-nuclearity metal oxime cluster to date. This cluster exhibits slow magnetization relaxation, indicating its potential application in the field of molecular magnetism (Papatriantafyllopoulou et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition: Pyridine derivatives, including 2-pyridinecarbonitrile, have been explored for their corrosion inhibition properties on mild steel in acidic environments. These studies contribute to the understanding of pyridine derivatives as effective corrosion inhibitors, offering insights into their adsorption mechanisms and protective capabilities (Ansari et al., 2015).
Luminescence and Photophysics
- Luminescent Materials: The synthesis and study of 2-pyridinecarbonitrile derivatives as fluorescent emitters in organic light-emitting devices (OLEDs) highlight the potential of these compounds in creating highly efficient, low-drive-voltage OLEDs. This research opens avenues for the development of blue-to-green TADF emitters, demonstrating the versatility of pyridinecarbonitrile derivatives in optoelectronic applications (Masuda et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(3,5-difluoropyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACYWDWMXRHRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineacetonitrile, 3,5-difluoro- |
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